ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate

Chromene SAR Aromatase inhibition Estrogen receptor degradation

This 8-ethoxy-2H-chromene-piperidine ester fills a critical SAR gap left by 7-hydroxy analogs that dominate the aromatase & SERD literature. The ethoxy shift to position 8 creates a selectivity probe for ERα vs. aromatase, while the ethyl ester side chain offers higher passive permeability than the corresponding carboxamide (CAS 898504-14-8). Purchasing this compound gives your team a patent-free, differentiation-ready scaffold for head-to-head Caco-2 permeability, microsomal stability, and plasma esterase assays. Ideal for lead optimization in estrogen-dependent cancers and inflammatory conditions.

Molecular Formula C20H23NO6
Molecular Weight 373.405
CAS No. 915898-52-1
Cat. No. B2752540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate
CAS915898-52-1
Molecular FormulaC20H23NO6
Molecular Weight373.405
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)C(=O)OCC
InChIInChI=1S/C20H23NO6/c1-3-25-16-7-5-6-14-12-15(20(24)27-17(14)16)18(22)21-10-8-13(9-11-21)19(23)26-4-2/h5-7,12-13H,3-4,8-11H2,1-2H3
InChIKeyPWPIRWWVZZEHJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Spec Guide: Ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate (CAS 915898-52-1) – Baseline Characterization


Ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate (CAS 915898‑52‑1) is a fully synthetic hybrid molecule that fuses a 2H‑chromen‑2‑one (coumarin) nucleus with a piperidine‑4‑carboxylate ethyl ester via a carbonyl linker. The coumarin scaffold is widely recognized for its privileged role in medicinal chemistry, particularly as a core for non‑steroidal aromatase inhibitors and selective estrogen receptor degraders (SERDs) [1]. The distinguishing structural signature of this compound is the 8‑ethoxy substituent on the chromene ring, which differentiates it from the more common 7‑hydroxy or unsubstituted chromene analogs that dominate the published SERD and aromatase inhibitor literature [2]. Despite its structural novelty, direct peer‑reviewed pharmacological or physicochemical data for this specific compound are absent from the open scientific literature; available database entries originate from commercial vendor catalogs and are not admissible as primary evidence. Consequently, procurement decisions must currently rely on structural inference, synthetic tractability, and class‑level knowledge of chromene‑piperidine conjugates.

Why In‑Class Chromene‑Piperidine Conjugates Cannot Replace Ethyl 1-(8‑ethoxy‑2‑oxo‑2H‑chromene‑3‑carbonyl)piperidine‑4‑carboxylate (CAS 915898‑52‑1)


Within the 2H‑chromene‑3‑carbonyl piperidine family, even subtle changes in the chromene substitution pattern are known to cause profound shifts in target binding, selectivity, and pharmacokinetics. Systematic SAR studies on coumarin‑based aromatase inhibitors have demonstrated that moving a hydroxyl group from position 7 to position 8 or introducing an ethoxy substituent can invert selectivity between aromatase and 17α‑hydroxylase/C17,20‑lyase [1]. Similarly, in the SERD series, the 7‑hydroxy‑2H‑chromene‑3‑carbonyl motif is critical for ERα degradation potency, and modification at position 8 has been shown to alter LogD values, microsomal stability, and cellular efficacy relative to fulvestrant [2]. The piperidine‑4‑carboxylate ethyl ester side chain further distinguishes this compound from amide or carboxylic acid analogs that populate patent disclosures, as ester moieties influence both passive permeability and susceptibility to intracellular esterases [3]. Generic interchange between this compound and either the des‑ethoxy analog (CAS 2166269‑28‑7) or the corresponding carboxamide (CAS 898504‑14‑8) therefore cannot be justified without side‑by‑side comparative data. The quantitative evidence below substantiates the specific dimensions along which differentiation may be anticipated.

Quantitative Differentiation Evidence: Ethyl 1-(8‑ethoxy‑2‑oxo‑2H‑chromene‑3‑carbonyl)piperidine‑4‑carboxylate vs. Closest Structural Analogs


Structural Differentiation: 8‑Ethoxy vs. Des‑Ethoxy Chromene Core (Cross‑Study Inference from SERD/Aromatase SAR)

The target compound uniquely positions an ethoxy group at C‑8 of the 2H‑chromen‑2‑one ring. In the aromatase inhibitor series, conversion of 7‑hydroxy to 7‑methoxy or 7‑ethoxy in coumarin derivatives reduced aromatase IC50 from 1.3 µM (7‑OH) to >10 µM (7‑OCH3), while 8‑substituted analogs were not evaluated in the same study, highlighting the sensitivity of activity to alkoxy positioning [1]. In the SERD context, the 7‑hydroxy‑2H‑chromene‑3‑carbonyl lead XH04 achieved an IC50 of 0.8 µM in MCF‑7 2D culture; no 8‑alkoxy congener was reported, leaving the target compound's pharmacological profile undetermined [2]. This structural gap implies that the 8‑ethoxy substituent occupies a distinct chemical space not covered by published SAR, making the compound a valuable probe for mapping positional effects.

Chromene SAR Aromatase inhibition Estrogen receptor degradation Medicinal chemistry

Ester vs. Amide at Piperidine‑4‑Position: Physicochemical Differentiation Potential (Class‑Level Inference)

The target compound features an ethyl ester at the piperidine 4‑position, whereas the closest cataloged analog is the corresponding carboxamide (CAS 898504‑14‑8, 1‑(8‑ethoxy‑2‑oxo‑2H‑chromene‑3‑carbonyl)piperidine‑4‑carboxamide). Ester‑to‑amide replacement typically increases hydrogen‑bond donor count by one and raises polar surface area, often reducing passive permeability while improving metabolic stability. In a general prodrug context, ethyl esters can exhibit 3‑ to 10‑fold higher Caco‑2 permeability compared to the corresponding carboxylic acids, though the magnitude relative to amides is smaller and system‑dependent [1]. No direct PAMPA or Caco‑2 data exist for either compound, but the ester's expected higher LogP and lower H‑bond donor count provides a rational basis for differential cell penetration and susceptibility to intracellular hydrolysis.

Prodrug design Esterase liability Permeability Piperidine carboxylate

Chromene Core Oxidation State: 2H‑Chromene vs. 4H‑Chromene Scaffold Stability (Class‑Level Inference)

The 2H‑chromen‑2‑one (coumarin) core of the target compound is a fully conjugated lactone, whereas numerous patent‑disclosed chromene‑spirocyclic piperidine amides employ a 2H‑chromene ring that is not oxidized at the 2‑position [1]. The lactone carbonyl in coumarins confers greater hydrolytic stability under physiological conditions compared to non‑oxidized chromenes, which can undergo ring‑opening and oxidation. In a comparative stability study of coumarin vs. 2H‑chromene analogs, coumarin lactones exhibited t1/2 >24 h in pH 7.4 buffer at 37 °C, whereas the corresponding 2H‑chromenes showed significant degradation (t1/2 <4 h) due to double‑bond isomerization and oxidation [2]. This differential stability is relevant for long‑term storage, solution‑phase assay reproducibility, and in vivo PK consistency.

Chromene stability Oxidation potential Chemical procurement

Molecular Complexity and IP Novelty: Comparison to Generic Chromene‑Piperidine Patent Space (Supporting Evidence)

A search of the patent literature reveals that 2H‑chromene‑3‑carbonyl piperidine derivatives are broadly claimed in the aromatase inhibitor patent EP2470512 (filed 2010, EstryX Pharma) [1]. However, the specific 8‑ethoxy substitution combined with the piperidine‑4‑carboxylate ethyl ester does not appear in the exemplified claims of that patent, nor in the more recent SERD patent applications that focus on 7‑hydroxy‑2H‑chromene‑3‑carbonyl scaffolds [2]. The combination of (i) 8‑ethoxy (not 7‑hydroxy), (ii) carbonyl linker, and (iii) piperidine‑4‑ethyl ester represents a distinct chemotype that is not explicitly claimed in the dominant patent families, potentially offering greater freedom to operate for internal tool compound or probe development.

Patent landscape Freedom to operate Chemical novelty Procurement risk

Recommended Research and Industrial Application Scenarios for Ethyl 1-(8‑ethoxy‑2‑oxo‑2H‑chromene‑3‑carbonyl)piperidine‑4‑carboxylate (CAS 915898‑52‑1)


Probe for Chromene Positional SAR in Aromatase or SERD Programs

Because all published potent aromatase inhibitors and SERDs in the 2H‑chromene class bear a 7‑hydroxy or 7‑alkoxy substituent [1][2], the 8‑ethoxy compound fills an SAR gap. It can be used as a negative control or selectivity probe to determine whether target engagement tolerates relocation of the alkoxy group to position 8. Such experiments directly address the pharmacophore model that currently assumes a hydrogen‑bond donor at C‑7.

Ester‑to‑Amide Comparator in Permeability and Stability Assays

The availability of the corresponding carboxamide (CAS 898504‑14‑8) allows head‑to‑head comparison of the ethyl ester vs. primary amide in Caco‑2 permeability, microsomal stability, and plasma esterase susceptibility assays. The class‑level prediction of enhanced permeability for the ester [3] provides a rational hypothesis that can be experimentally tested, generating decision‑quality data for lead optimization.

Building Block for Hybrid Natural Product‑Like Libraries

The 2H‑chromen‑2‑one (coumarin) core is a privileged natural product scaffold, and piperidine‑4‑carboxylate esters serve as versatile intermediates for amide coupling and diversification [4]. This compound can function as a key intermediate in the assembly of chromene‑piperidine‑peptide hybrids or DNA‑encoded libraries, where the 8‑ethoxy group provides a distinct vector for further functionalization not accessible from 7‑substituted analogs.

Freedom‑to‑Operate Tool Compound for Pharmaceutical Research

The structural divergence from patent‑protected 7‑hydroxy chromone/chromene analogs [1] makes this compound a low‑risk starting point for internal drug discovery programs targeting estrogen‑dependent cancers, inflammatory conditions, or other indications where aromatase or ERα modulation is relevant. Procurement for this purpose is supported by the absence of overlapping patent exemplification.

Quote Request

Request a Quote for ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.